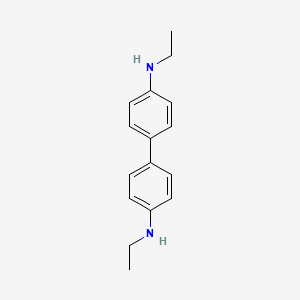

N-ethyl-4-(4-ethylaminophenyl)aniline

Description

N-ethyl-4-(4-ethylaminophenyl)aniline is an organic compound with the molecular formula C16H20N2. It is a derivative of aniline, characterized by the presence of ethyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Properties

CAS No. |

6290-86-4 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

N-ethyl-4-[4-(ethylamino)phenyl]aniline |

InChI |

InChI=1S/C16H20N2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h5-12,17-18H,3-4H2,1-2H3 |

InChI Key |

FSSYNTJUYWSXFS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=C(C=C1)C2=CC=C(C=C2)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(4-ethylaminophenyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. This method typically includes the nitration of arenes followed by reduction using reagents such as iron and hydrochloric acid . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry . Modern transition-metal-catalyzed processes, such as palladium-catalyzed amination, are also employed to synthesize this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(4-ethylaminophenyl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound, often under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Intermediate in Drug Synthesis

N-ethyl-4-(4-ethylaminophenyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that lead to the formation of biologically active molecules.

Potential Therapeutic Uses

Preliminary studies indicate that compounds with structural similarities to this compound can modulate enzyme activity through mechanisms such as competitive inhibition or allosteric modulation. This suggests potential therapeutic applications in drug development targeting specific enzymes or receptors.

Organic Synthesis Applications

This compound is utilized as a building block in organic synthesis due to its versatile reactivity:

- Dye Production : The compound can be used in the synthesis of azo dyes, which are widely used in textiles.

- Polymer Chemistry : It may serve as a precursor for synthesizing polymers with specific properties tailored for industrial applications .

Case Study 1: Enzyme Interaction Studies

Research has focused on the interaction of this compound with various biological targets. These studies aim to elucidate its binding affinity and potential enzyme modulation capabilities. For instance, compounds structurally similar to this aniline have shown promise in inhibiting certain enzymes linked to disease pathways.

Case Study 2: Synthesis of Novel Compounds

In one study, this compound was used as a precursor to synthesize new derivatives with enhanced biological activity. The modifications aimed at improving solubility and specificity for biological targets demonstrated significant results in vitro, indicating a pathway for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-ethylaminophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- N-methyl-4-(4-methylaminophenyl)aniline

- N-propyl-4-(4-propylaminophenyl)aniline

- N-butyl-4-(4-butylaminophenyl)aniline

Uniqueness

N-ethyl-4-(4-ethylaminophenyl)aniline is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the synthesis of specialized dyes and pigments .

Biological Activity

N-ethyl-4-(4-ethylaminophenyl)aniline, with the CAS number 6290-86-4, is an organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂ |

| Molecular Weight | 240.34 g/mol |

| Density | 1.06 g/cm³ |

| Boiling Point | 407.9 °C at 760 mmHg |

| Flash Point | 252.9 °C |

These properties indicate that the compound is a stable organic molecule, suitable for various synthetic applications in medicinal chemistry.

Biological Activity

This compound has shown potential in several biological contexts:

- Pharmaceutical Intermediates : It is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular conditions .

- Anticancer Activity : Preliminary studies suggest that compounds related to this structure may exhibit anticancer properties. For instance, structure-activity relationship analyses have indicated that modifications to the aniline moiety can enhance cytotoxicity against cancer cell lines .

- Protein Interaction Inhibition : Recent research has demonstrated that derivatives of this compound can inhibit protein-protein interactions critical for cellular signaling pathways, such as those involving GATA4 and NKX2-5, which are important in cardiac function and hypertrophy .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following observations have been made:

- Substituent Effects : The presence of ethyl groups on both the aniline and phenyl rings significantly impacts the compound's binding affinity and biological efficacy. For example, varying the alkyl chain length or branching can alter pharmacokinetic properties and receptor binding profiles .

- Hydrophobic Interactions : The hydrophobic nature of the ethyl substituents enhances membrane permeability, which is essential for drug-like properties in therapeutic applications .

Case Studies

Several case studies highlight the biological activity of this compound and its analogs:

- Cardiovascular Studies : A study on compounds with similar structures showed reduced hypertrophic responses in cardiomyocytes when treated with specific derivatives, indicating potential therapeutic benefits in heart disease models .

- Cancer Cell Line Testing : In vitro assays have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity .

- Targeted Drug Design : The development of selective inhibitors based on this compound's structure has led to new classes of drugs aimed at specific kinases involved in cancer progression, showcasing its versatility as a lead compound in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.